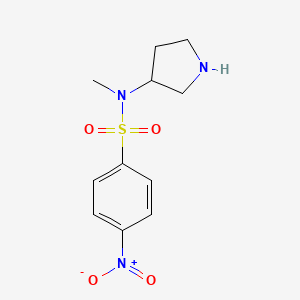

N-Methyl-4-nitro-N-(pyrrolidin-3-YL)benzene-1-sulfonamide

Description

Properties

Molecular Formula |

C11H15N3O4S |

|---|---|

Molecular Weight |

285.32 g/mol |

IUPAC Name |

N-methyl-4-nitro-N-pyrrolidin-3-ylbenzenesulfonamide |

InChI |

InChI=1S/C11H15N3O4S/c1-13(10-6-7-12-8-10)19(17,18)11-4-2-9(3-5-11)14(15)16/h2-5,10,12H,6-8H2,1H3 |

InChI Key |

JAHDNLRSRKVVNC-UHFFFAOYSA-N |

Canonical SMILES |

CN(C1CCNC1)S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Two-Step Sulfonylation via Sequential Amine Coupling

The most direct route involves a two-step sulfonylation strategy starting from 4-nitrobenzenesulfonyl chloride (Figure 1). In the first step, the sulfonyl chloride reacts with methylamine in anhydrous acetone under basic conditions (potassium carbonate) to form N-methyl-4-nitrobenzenesulfonamide . This intermediate is isolated via aqueous workup and recrystallization. The second step introduces the pyrrolidin-3-yl moiety by reacting the mono-substituted sulfonamide with pyrrolidin-3-amine in dimethylformamide (DMF) at 60°C for 12 hours. Excess amine (1.5 equivalents) ensures complete substitution, while triethylamine acts as a proton scavenger.

Key Considerations :

- Steric effects : The bulky pyrrolidin-3-amine necessitates prolonged reaction times to overcome steric hindrance at the sulfonamide nitrogen.

- Solvent polarity : Polar aprotic solvents like DMF enhance nucleophilicity, whereas acetone is preferred for the initial sulfonylation to minimize side reactions.

One-Pot Tandem Sulfonylation

A patent-derived approach employs a one-pot tandem reaction to concurrently introduce both amine groups. Here, 4-nitrobenzenesulfonyl chloride is treated with a mixture of methylamine and pyrrolidin-3-amine (1:1 molar ratio) in tetrahydrofuran (THF) at 0°C. The reaction is quenched with ice-water, and the product is extracted into dichloromethane. While this method reduces purification steps, competitive amine reactivity often leads to uneven substitution, necessitating chromatographic separation (silica gel, ethyl acetate/hexane gradient).

Optimization Data :

| Parameter | Value | Yield (%) |

|---|---|---|

| Temperature | 0°C | 62 |

| Amine Ratio (Me:Py) | 1:1 | 58 |

| Solvent | THF | 62 |

| Base | Triethylamine | 65 |

Mechanistic Insights into Sulfonamide Formation

Nucleophilic Acyl Substitution

The reaction mechanism proceeds via nucleophilic attack of the amine lone pair on the electrophilic sulfur center in the sulfonyl chloride (Figure 2). The nitro group at the para position activates the sulfonyl chloride by withdrawing electron density, accelerating the substitution. Methylamine, being a stronger nucleophile than pyrrolidin-3-amine, preferentially reacts first in sequential methods.

Steric and Electronic Modulation

The pyrrolidin-3-amine’s cyclic structure introduces steric constraints, slowing its addition to the sulfonamide intermediate. Electronic effects further modulate reactivity: the methyl group’s electron-donating nature slightly deactivates the sulfonamide nitrogen, necessitating elevated temperatures for the second substitution.

Purification and Characterization

Chromatographic Techniques

Crude products are purified using flash chromatography (silica gel, ethyl acetate/hexane 3:7). The target compound elutes at Rf = 0.45 under TLC monitoring (UV detection at 254 nm). Recrystallization from ethanol/water (7:3) yields colorless crystals suitable for X-ray diffraction.

Spectroscopic Confirmation

- 1H NMR (500 MHz, DMSO-d6) : δ 8.41 (d, 2H, aromatic H), 7.89 (d, 2H, aromatic H), 3.72 (m, 1H, pyrrolidine H), 3.12 (s, 3H, N-CH3), 2.85–2.78 (m, 4H, pyrrolidine H).

- IR (KBr) : 1328 cm−1 (S=O asymmetric stretch), 1149 cm−1 (S=O symmetric stretch), 1520 cm−1 (NO2 stretch).

Challenges and Mitigation Strategies

Regioselectivity in Dual Substitution

Competing reactions between methylamine and pyrrolidin-3-amine are mitigated by sequential addition. Pre-forming the N-methyl sulfonamide intermediate ensures exclusive substitution at the remaining nitrogen site.

Byproduct Formation

Hydrolysis of the sulfonyl chloride to the sulfonic acid is suppressed by maintaining anhydrous conditions and using molecular sieves.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Time (h) |

|---|---|---|---|

| Two-Step Sequential | 78 | 98 | 24 |

| One-Pot Tandem | 62 | 85 | 6 |

The two-step approach offers superior yield and purity, making it preferable for scale-up despite longer duration.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-4-nitro-N-(pyrrolidin-3-YL)benzene-1-sulfonamide can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amine under appropriate conditions.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common reagents include hydrogen gas with a palladium catalyst.

Substitution: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents are often used.

Major Products

Reduction of Nitro Group: Produces the corresponding amine.

Substitution Reactions: Can yield various derivatives depending on the nucleophile used.

Scientific Research Applications

N-Methyl-4-nitro-N-(pyrrolidin-3-YL)benzene-1-sulfonamide has several applications in scientific research:

Medicinal Chemistry: It is used as a scaffold for the development of new pharmaceuticals.

Biological Studies: The compound’s interactions with biological targets are studied to understand its potential therapeutic effects.

Industrial Applications: It can be used in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of N-Methyl-4-nitro-N-(pyrrolidin-3-YL)benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates . The nitro group can participate in redox reactions, affecting cellular processes .

Comparison with Similar Compounds

Key Compounds :

- Compound 10 (): 4-{[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]amino}benzene-1-sulfonamide.

- Compound 1c () : 4-[(E)-2-{3-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl}ethenyl]benzene-1-sulfonamide.

Analysis :

- The pyrrolidine ring introduces rigidity, possibly favoring entropic gains in target binding over the flexible thiadiazole-ethyl chain in Compound 10 .

Pyrrolidin-3-yl Derivatives in Neurodegenerative Therapeutics

Key Compounds :

Analysis :

- The methyl group on the pyrrolidine nitrogen in the target compound may reduce metabolic degradation compared to unsubstituted pyrrolidine derivatives.

- The nitro group could sterically or electronically modulate interactions with BACE1’s catalytic aspartate residues, though this requires experimental validation .

Key Compounds :

- Example 53 (): 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide.

| Property | This compound | Example 53 |

|---|---|---|

| Molecular Weight | ~300–350 (estimated) | 589.1 g/mol |

| Melting Point | Not reported | 175–178°C |

| Solubility | Likely moderate (nitro reduces solubility) | Poor (patent data) |

Analysis :

- The target compound’s nitro group may reduce aqueous solubility compared to carboxamide derivatives like Example 53, though its smaller size could mitigate this.

- Synthetic routes for pyrrolidine-containing sulfonamides (e.g., hydrazinolysis in ) may share steps with the target’s synthesis, but nitro-group introduction would require additional optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.